REACTION_CXSMILES
|
[NH2:1][S:2]([C:5]1[C:6]([Cl:16])=[CH:7][C:8]([F:15])=[C:9]([CH:14]=1)[C:10](OC)=[O:11])(=[O:4])=[O:3].[Cl-].[Cl-].[Ca+2].[BH4-].[Na+]>C1COCC1.CCO>[Cl:16][C:6]1[CH:7]=[C:8]([F:15])[C:9]([CH2:10][OH:11])=[CH:14][C:5]=1[S:2]([NH2:1])(=[O:3])=[O:4] |f:1.2.3,4.5,6.7|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)C=1C(=CC(=C(C(=O)OC)C1)F)Cl
|
Name
|
|
Quantity
|
415 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
|
Quantity
|
283 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
THF EtOH
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
ADDITION
|
Details
|
1 M aqueous citric acid (5 mL) was added to the mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)F)CO)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |